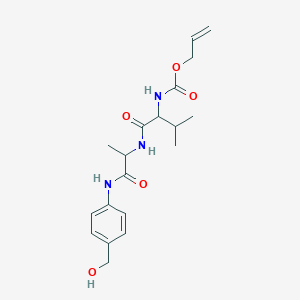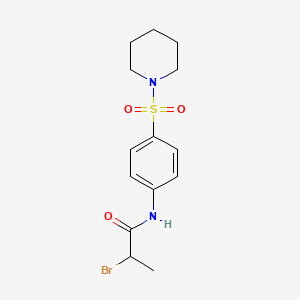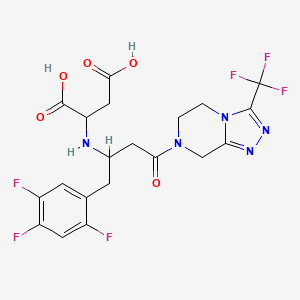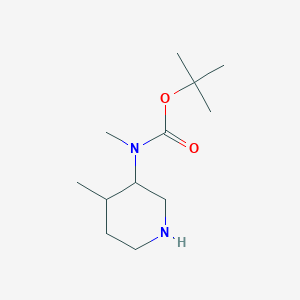
Alloc-Val-Ala-pAB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Alloc-Val-Ala-pAB can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the following steps:
Protection of the amino group: The amino group of the valine residue is protected using an allyloxycarbonyl (Alloc) group.
Coupling reactions: The protected valine is then coupled with alanine and p-aminobenzyl alcohol (pAB) using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The Alloc group is removed under mild conditions using palladium-catalyzed allyl transfer reactions
Analyse Chemischer Reaktionen
Alloc-Val-Ala-pAB undergoes various chemical reactions, including:
Cleavage by Cathepsin B: The Val-Ala peptide bond is specifically cleaved by the enzyme Cathepsin B, which is often overexpressed in cancer cells.
Deprotection reactions: The Alloc group can be removed using palladium-catalyzed allyl transfer reactions, which are mild and selective.
Substitution reactions: The hydroxymethyl group on the pAB moiety can undergo substitution reactions with various electrophiles.
Wissenschaftliche Forschungsanwendungen
Alloc-Val-Ala-pAB is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing the side effects on healthy tissues. The compound’s cleavable linker properties make it an ideal candidate for targeted drug delivery systems . Additionally, it is used in the synthesis of various peptides and proteins for research purposes .
Wirkmechanismus
The mechanism of action of Alloc-Val-Ala-pAB involves the specific cleavage of the Val-Ala peptide bond by Cathepsin B. This enzyme is often overexpressed in cancer cells, allowing for the selective release of the cytotoxic drug within the tumor microenvironment. The Alloc group provides stability during the synthesis and can be removed under mild conditions, ensuring the integrity of the drug conjugate .
Vergleich Mit ähnlichen Verbindungen
Alloc-Val-Ala-pAB is unique due to its specific cleavage by Cathepsin B and its stability under mild deprotection conditions. Similar compounds include:
Alloc-Gly-Phe-pAB: Another peptide cleavable linker used in ADCs, but with different cleavage specificity.
Fmoc-Val-Ala-pAB: Uses a different protecting group (Fmoc) which requires different deprotection conditions
This compound stands out due to its specific enzymatic cleavage and mild deprotection conditions, making it a valuable tool in targeted drug delivery systems.
Eigenschaften
IUPAC Name |
prop-2-enyl N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLAVLCLIPDFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride](/img/structure/B12303127.png)


![2-[2,6-Bis[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoylamino]-6-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoic acid](/img/structure/B12303137.png)
![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-4-methylpentanoic acid](/img/structure/B12303144.png)


![[11-Ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303170.png)


![Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate](/img/structure/B12303207.png)
